2-(indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one
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Overview
Description
2-(indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indoline Moiety: Starting with an indole derivative, the indoline ring can be formed through reduction reactions.
Attachment of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions.
Construction of the Pyran-4-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline and pyrrolidine moieties.
Reduction: Reduction reactions can modify the ketone group in the pyran-4-one ring.
Substitution: Various substitution reactions can occur, especially at the indoline and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its bioactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(indolin-1-ylmethyl)-5-(2-oxo-2-(morpholin-1-yl)ethoxy)-4H-pyran-4-one: Similar structure with a morpholine ring instead of pyrrolidine.
2-(indolin-1-ylmethyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
The uniqueness of 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-18-11-16(12-22-10-7-15-5-1-2-6-17(15)22)25-13-19(18)26-14-20(24)21-8-3-4-9-21/h1-2,5-6,11,13H,3-4,7-10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXOXJPINOFFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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